2-(Piperazin-1-yl)acetic acid hydrate

Übersicht

Beschreibung

2-(Piperazin-1-yl)acetic acid hydrate is a chemical compound with the molecular formula C6H12N2O2·H2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)acetic acid hydrate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of batch reaction vessels or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins . The reactions can proceed at room temperature or higher temperatures in common solvents, making the process efficient and scalable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperazin-1-yl)acetic acid hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen chloride in methanol and water, which are used for the synthesis of its hydrochloride derivative . Other reagents may include sulfonium salts, aziridines, and alkynes, depending on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound include various substituted piperazines and their derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

- 2-(Piperazin-1-yl)acetic acid hydrate is utilized as a key intermediate in the synthesis of complex organic compounds and heterocycles. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for creating diverse chemical entities.

Reaction Mechanisms

- This compound can participate in reactions that modify its structure for specific applications. For instance, it can react with hydrogen chloride in methanol to form its hydrochloride derivative, which is useful in pharmaceutical formulations.

Biological Research Applications

Pharmacological Properties

- The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. It has demonstrated antimicrobial, antitumor, and neuropharmacological effects.

Antimicrobial Activity

- Research has shown that derivatives of piperazine, including this compound, possess significant antimicrobial properties. For example, studies indicate effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 16 µg/mL respectively.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Cytotoxicity and Antitumor Activity

- In vitro studies reveal that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown IC50 values of 25 µM against colon cancer (HT-29) cells and 30 µM against lung cancer (A549) cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 25 |

| A549 | 30 |

| MRC-5 (normal) | >100 |

Neuropharmacological Effects

Potential as Antidepressants

- Certain piperazine derivatives have been explored for their neuropharmacological properties, particularly as selective serotonin reuptake inhibitors (SSRIs). These compounds may provide therapeutic benefits in treating mood disorders by modulating serotonin levels in the brain.

Case Studies

Antidepressant Activity

- A recent study evaluated the antidepressant effects of a series of piperazine derivatives, including this compound. Behavioral tests in animal models indicated significant reductions in depression-like behaviors, suggesting its potential application in mood disorder therapies.

Anticancer Research

- Another study focused on synthesizing novel piperazinone derivatives derived from this compound. The results highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways, emphasizing the importance of structural modifications to enhance biological activity.

Wirkmechanismus

The mechanism of action of 2-(Piperazin-1-yl)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to inhibit enzymes such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication . This inhibition can result in the suppression of bacterial growth and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Piperazin-1-yl)acetic acid hydrate include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific substituents and applications.

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and the presence of the acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in the synthesis of diverse bioactive molecules .

Biologische Aktivität

2-(Piperazin-1-yl)acetic acid hydrate is a piperazine derivative that has garnered attention due to its diverse biological activities. Piperazine compounds are known for their pharmacological potential, including antimicrobial, antitumor, and neuropharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluation, and case studies.

Chemical Structure and Properties

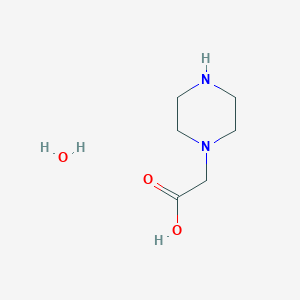

The compound this compound can be represented as follows:

Structural Characteristics:

- Piperazine Ring: A six-membered ring containing two nitrogen atoms, which contributes to its basicity and ability to form hydrogen bonds.

- Acetic Acid Moiety: Enhances solubility in biological systems and may influence interaction with biological targets.

Antimicrobial Activity

Studies have shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, a series of piperazine-substituted Schiff bases demonstrated potent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Cytotoxicity and Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of piperazine derivatives on cancer cell lines. For example, compounds derived from piperazine have been tested against colon cancer (HT-29) and lung cancer (A549) cell lines, showing varying degrees of cytotoxicity . The results indicated that some derivatives led to a significant reduction in cell viability compared to control groups.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 25 |

| A549 | 30 |

| MRC-5 (normal) | >100 |

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. Research indicates that certain piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are beneficial in treating depression and anxiety disorders. The binding affinity of these compounds for serotonin receptors has been characterized using radiolabeled binding assays .

Case Studies

- Antidepressant Activity : A study evaluated the antidepressant potential of a new series of piperazine derivatives, including this compound. Behavioral tests in animal models showed significant reductions in depression-like behaviors, suggesting potential therapeutic applications in mood disorders.

- Anticancer Research : In a recent study focusing on the synthesis of novel piperazinone derivatives, it was found that these compounds exhibited promising anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways . The study highlighted the importance of structural modifications in enhancing biological activity.

Eigenschaften

IUPAC Name |

2-piperazin-1-ylacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.H2O/c9-6(10)5-8-3-1-7-2-4-8;/h7H,1-5H2,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZJPHXZNNGXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375154 | |

| Record name | 2-(Piperazin-1-yl)acetic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667462-09-1 | |

| Record name | 2-(Piperazin-1-yl)acetic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Piperazinyl)acetic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.